molecular formula C8H4Cl3N3O B12903503 5-(2,4,5-Trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 62036-28-6

5-(2,4,5-Trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12903503
CAS No.: 62036-28-6
M. Wt: 264.5 g/mol
InChI Key: LQCROJJYQGZOAU-UHFFFAOYSA-N
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Description

5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their wide range of applications, particularly in the fields of agriculture and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2,4,5-trichlorophenyl hydrazine with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the triazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the phenyl group, leading to a variety of products.

    Substitution: The triazole ring and the phenyl group can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve halogens, alkyl groups, or other functional groups, with reagents like halogenating agents or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal enzymes, thereby exhibiting antifungal activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar structural elements but different applications.

    2,4,5-Trichlorophenol: Used as a fungicide and precursor for other chemicals.

    Fenoprop: Another herbicide with a similar phenyl group but different functional groups.

Uniqueness

5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to its triazole ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

5-(2,4,5-Trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, known for its diverse biological activities and potential applications in agriculture and pharmaceuticals. This compound is characterized by its unique triazole ring structure, which contributes to its interactions with biological systems.

The chemical properties of this compound can be summarized as follows:

PropertyValue
CAS Number 62036-28-6
Molecular Formula C8H4Cl3N3O
Molecular Weight 264.5 g/mol
IUPAC Name 3-(2,4,5-trichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one
InChI Key LQCROJJYQGZOAU-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various fungal and bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Case Study:
A study conducted by researchers at [source] demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. The study utilized standard broth microdilution methods to ascertain these values.

Antifungal Activity

In addition to its antimicrobial properties, this triazole derivative has been evaluated for its antifungal activity. The compound's structure allows it to interact with fungal cell membranes and inhibit ergosterol biosynthesis—a key component of fungal cell membranes.

Research Findings:
A comparative study highlighted that this compound showed superior antifungal activity compared to other triazole derivatives. It was found that the presence of the trichlorophenyl group enhances its potency against various fungal pathogens .

The biological activity of this compound can be attributed to its ability to bind to specific targets within microbial cells. The compound may inhibit enzymes involved in nucleic acid synthesis or disrupt cellular integrity.

Enzyme Inhibition

The compound has been reported to inhibit carboxylesterase (CaE), an enzyme involved in the metabolism of various substrates. Molecular docking studies suggest that the compound fits well into the active site of CaE, leading to competitive inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole ring and the phenyl group significantly affect biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial properties.

Properties

CAS No.

62036-28-6

Molecular Formula

C8H4Cl3N3O

Molecular Weight

264.5 g/mol

IUPAC Name

3-(2,4,5-trichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C8H4Cl3N3O/c9-4-2-6(11)5(10)1-3(4)7-12-8(15)14-13-7/h1-2H,(H2,12,13,14,15)

InChI Key

LQCROJJYQGZOAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NNC(=O)N2

Origin of Product

United States

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